7Lambda6-thia-1,3-diazaspiro[4.5]decane-2,4,7,7-tetrone
Description
7λ⁶-Thia-1,3-diazaspiro[4.5]decane-2,4,7,7-tetrone is a sulfur-containing heterocyclic compound characterized by a spirocyclic framework. Its molecular formula is C₆H₈N₂O₄S, with a molecular weight of 204.21 g/mol . The structure features a spiro[4.5]decane core, where the sulfur atom occupies the λ⁶ oxidation state, and two nitrogen atoms are integrated into the diaza ring system. The tetrone moiety (four ketone groups) contributes to its electrophilic reactivity, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
9,9-dioxo-9λ6-thia-1,3-diazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4S/c10-5-7(9-6(11)8-5)2-1-3-14(12,13)4-7/h1-4H2,(H2,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAVCDGXOSIGJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CS(=O)(=O)C1)C(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7Lambda6-thia-1,3-diazaspiro[4.5]decane-2,4,7,7-tetrone typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable thioamide with a diazoketone . The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and characterization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
7Lambda6-thia-1,3-diazaspiro[4.5]decane-2,4,7,7-tetrone can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
7Lambda6-thia-1,3-diazaspiro[4.5]decane-2,4,7,7-tetrone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7Lambda6-thia-1,3-diazaspiro[4.5]decane-2,4,7,7-tetrone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cancer cell growth or the modulation of immune responses .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table compares 7λ⁶-thia-1,3-diazaspiro[4.5]decane-2,4,7,7-tetrone with structurally related spirocyclic sulfur-nitrogen systems:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|---|
| 7λ⁶-Thia-1,3-diazaspiro[4.5]decane-2,4,7,7-tetrone (Target Compound) | EN300-5048779 | C₆H₈N₂O₄S | 204.21 | Spiro[4.5]decane, tetrone, λ⁶-sulfur |
| 7λ⁶-Thia-1,3-diazaspiro[4.4]nonane-2,4,7,7-tetrone | 1824575-35-0 | C₇H₆BrIO | 312.93 | Spiro[4.4]nonane, bromo/iodo substituents |
| 8λ⁶-Thia-1,3-diazaspiro[4.5]decane-2,4,8,8-tetrone | 1248977-11-8 | C₇H₁₀N₂O₄S | 218.23 | Spiro[4.5]decane, λ⁸-sulfur, methyl extension |
| 7-Imino-1,4-dioxa-7λ⁶-thiaspiro[4.5]decan-7-one | 2253632-99-2 | C₇H₁₃NO₃S | 191.25 | Imino group, dioxa ring, single ketone |
Key Observations:
Spiro Ring Size: The target compound’s spiro[4.5]decane system distinguishes it from the smaller spiro[4.4]nonane analog, which exhibits reduced steric strain but lower ring stability due to bromo/iodo substituents .
Functional Groups: The imino-dioxa variant (CAS 2253632-99-2) replaces two ketones with an imino group and ether linkages, significantly reducing its electrophilic character .
Biological Activity
7Lambda6-thia-1,3-diazaspiro[4.5]decane-2,4,7,7-tetrone is a novel compound with significant potential in biological applications. With a molecular formula of CHNOS and a molecular weight of 218.23 g/mol, this compound features a unique spirocyclic structure that contributes to its biological activity. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The mechanism of action for this compound involves interactions with various molecular targets such as enzymes and receptors. Its spiro structure allows it to fit into specific binding sites, potentially modulating biological pathways by either inhibiting or activating target proteins. The presence of sulfur and nitrogen atoms facilitates the formation of hydrogen bonds and other interactions that influence the activity and function of these biomolecules.
Anticonvulsant Activity
Recent studies have evaluated the anticonvulsant properties of similar diazaspiro compounds. For example, a series of spiroimidazolidinone derivatives were synthesized and tested for their anticonvulsant activity using the maximal electroshock seizure (MES) assay and the subcutaneous pentylenetetrazole (scPTZ) screening test. One derivative demonstrated significant efficacy with an ED50 value considerably lower than standard anticonvulsants like phenobarbital . This suggests that compounds in this class may hold promise for epilepsy treatment.
Anticancer Potential
Research has also indicated that compounds related to this compound exhibit anticancer properties. A study on hydantoin bridged analogues revealed notable anticancer activity against various cancer cell lines . The unique structural features may contribute to their ability to interact with cancer cell pathways.
Comparative Analysis
To better understand the biological activity of this compound in comparison to similar compounds, the following table summarizes key characteristics:
| Compound Name | Structure Type | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | Spirocyclic | 218.23 g/mol | Anticonvulsant potential; anticancer activity |
| 1-thia-4,8-diazaspiro[4.5]decan-3-one | Spirocyclic | Varies | Moderate anticonvulsant effects |
| 8-benzyl-4-(3-morpholinopropyl)-1-thia-4,8-diazaspiro[4.5]decan-3-one | Spirocyclic | Varies | Enhanced receptor binding affinities |
Case Study 1: Anticonvulsant Efficacy
In a study evaluating the anticonvulsant efficacy of diazaspiro compounds, researchers found that certain derivatives exhibited protective effects against seizures without causing significant motor impairment in test subjects. This highlights the potential for developing new treatments for epilepsy with fewer side effects compared to traditional medications .
Case Study 2: Cancer Cell Interaction
Another investigation focused on the interaction of spirocyclic compounds with cancer cell lines showed that specific modifications in their structure could enhance their cytotoxic effects. These findings suggest that further exploration into structural optimization could lead to more effective anticancer agents derived from this class of compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
